molecular formula C24H19N3O4S B2722832 N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide CAS No. 391219-88-8

N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide

Cat. No.: B2722832
CAS No.: 391219-88-8
M. Wt: 445.49
InChI Key: WLFCXJHFDLUITI-UHFFFAOYSA-N
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Description

N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a carbamoyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of naphthalen-1-yl isocyanate, which is then reacted with phenylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise temperature and pressure conditions. Catalysts may be used to increase the reaction rate and yield. The final product is typically purified through crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The carbamoyl groups can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating conditions such as cancer, bacterial infections, and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers, coatings, and other materials that require specific chemical functionalities.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide: Similar in structure but lacks the sulfonamide group.

    Phenylbenzenesulfonamide: Contains the sulfonamide group but lacks the naphthalene ring.

    Naphthalen-1-yl isocyanate: A precursor in the synthesis of the target compound.

Uniqueness

N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide is unique due to the combination of its structural components. The presence of both the naphthalene ring and the sulfonamide group allows for a wide range of chemical reactivity and biological activity, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(naphthalen-1-ylcarbamoyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S/c28-23(25-22-17-9-11-18-10-7-8-16-21(18)22)26-24(29)27(19-12-3-1-4-13-19)32(30,31)20-14-5-2-6-15-20/h1-17H,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFCXJHFDLUITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)NC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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